6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one 6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 2034209-33-9
VCID: VC4158063
InChI: InChI=1S/C14H16N2O3S2/c17-14-4-1-9-5-12(2-3-13(9)15-14)21(18,19)16-7-11-6-10(16)8-20-11/h2-3,5,10-11H,1,4,6-8H2,(H,15,17)
SMILES: C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CS4
Molecular Formula: C14H16N2O3S2
Molecular Weight: 324.41

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one

CAS No.: 2034209-33-9

Cat. No.: VC4158063

Molecular Formula: C14H16N2O3S2

Molecular Weight: 324.41

* For research use only. Not for human or veterinary use.

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one - 2034209-33-9

Specification

CAS No. 2034209-33-9
Molecular Formula C14H16N2O3S2
Molecular Weight 324.41
IUPAC Name 6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C14H16N2O3S2/c17-14-4-1-9-5-12(2-3-13(9)15-14)21(18,19)16-7-11-6-10(16)8-20-11/h2-3,5,10-11H,1,4,6-8H2,(H,15,17)
Standard InChI Key SLEWRMUPFONXLX-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CS4

Introduction

Synthesis

The synthesis of this compound involves multi-step reactions:

Step 1: Formation of the Thia-Azabicyclic Core
The bicyclic structure can be synthesized through cyclization reactions involving sulfur-containing precursors and amines under controlled conditions.

Step 2: Sulfonylation Reaction
The thia-azabicyclic system is functionalized with a sulfonyl group using reagents like sulfonyl chlorides in the presence of bases (e.g., triethylamine).

Step 3: Coupling with Quinolinone Derivative
The final step involves coupling the sulfonated intermediate with a quinolinone derivative through nucleophilic substitution or amidation reactions.

Biological Applications

3.1 Anticancer Potential
Similar compounds containing quinolinone and sulfonamide groups have demonstrated cytotoxic activity against cancer cell lines such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer) . The bicyclic framework may enhance selectivity toward cancer cells by improving binding affinity to specific enzymes or receptors.

3.2 Antimicrobial Activity
Sulfonamide derivatives are well-known for their antibacterial properties. The inclusion of a quinolinone core may further broaden the spectrum of activity against resistant bacterial strains .

3.3 Neurological Applications
Compounds with bicyclic frameworks have been investigated for acetylcholinesterase inhibition, suggesting potential use in treating neurodegenerative diseases like Alzheimer’s .

Comparative Analysis

Feature6-(2-Thia...) CompoundSimilar Compounds (e.g., Sulfonamides)
Molecular ComplexityHighModerate
Target ApplicationsCancer, NeurologyPrimarily antimicrobial
Stability (Bicyclic Framework)EnhancedVariable
Synthetic AccessibilityMulti-stepGenerally simpler

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